Antimony tribromide

Description

Properties

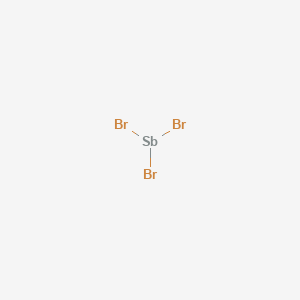

IUPAC Name |

tribromostibane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Sb/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJGYLSSECYURW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Br[Sb](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3Sb, SbBr3 | |

| Record name | ANTIMONY TRIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2501 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | antimony(III) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Antimony(III)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064870 | |

| Record name | Antimony tribromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Antimony tribromide is a yellow crystalline solid, which is sometimes shipped as a solution in hydrobromic acid. It is decomposed by water giving an antimony oxide and hydrobromic acid. It is corrosive to tissue. It is used to make other antimony compounds, in chemical analysis, and in dyeing., Yellow deliquescent solid; [Hawley] White powder; [MSDSonline] | |

| Record name | ANTIMONY TRIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2501 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimony tribromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3720 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

536 °F at 760 mmHg (USCG, 1999), 288 °C | |

| Record name | ANTIMONY TRIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2501 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimony tribromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/441 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Reacts with water, Soluble in dilute hydrochloric acid, hydrobromic acid, carbon disulfide, acetone, benzene, chloroform, Soluble in acetone, benzene, chloroform, Soluble in ammonia | |

| Record name | Antimony tribromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/441 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

4.148 at 73.4 °F (USCG, 1999) - Denser than water; will sink, 4.148 at 23 °C/23 °C | |

| Record name | ANTIMONY TRIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2501 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimony tribromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/441 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mm Hg at 93.9 °C | |

| Record name | Antimony tribromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/441 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow orthorhombic crystals, Orthorhombic, bipyramidal needles, Yellow crystalline mass, Yellow or white, deliquescent, crystalline mass becoming amber yellow when fused, Colorless, crystalline solid having a pyramidal dimorphic molecular structure. | |

CAS No. |

7789-61-9 | |

| Record name | ANTIMONY TRIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2501 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimony tribromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antimony tribromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stibine, tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony tribromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antimony tribromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTIMONY TRIBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PM239QD86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Antimony tribromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/441 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

205.88 °F (USCG, 1999), 97 °C | |

| Record name | ANTIMONY TRIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2501 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimony tribromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/441 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Antimony tribromide synthesis from antimony and bromine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of antimony tribromide (SbBr₃) from its elemental constituents, antimony and bromine. This document details the chemical principles, experimental procedures, purification techniques, and safety considerations for the laboratory-scale preparation of this versatile compound.

Introduction

This compound is a valuable reagent in various chemical applications, including as a catalyst in organic synthesis, a mordant in dyeing processes, and a fire retardant.[1][2][3] Its synthesis through the direct reaction of antimony metal with elemental bromine is a common and effective laboratory method.[1][4] This guide will focus on this direct synthesis route, providing detailed protocols for preparation and purification.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its synthesis, handling, and application. Key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | SbBr₃[5] |

| Molar Mass | 361.47 g/mol [5] |

| Appearance | Colorless to yellow crystalline solid[4] |

| Melting Point | 96.6 °C[4] |

| Boiling Point | 288 °C[4] |

| Density | 4.35 g/cm³[4] |

| Solubility | Soluble in carbon disulfide, acetone, benzene, chloroform, dilute HCl, and HBr.[2][6] |

| Reactivity | Reacts with water to form antimony trioxide and hydrobromic acid.[4] It is also decomposed by light and alcohol.[2][7] |

Synthesis of this compound from Elemental Antimony and Bromine

The direct reaction between antimony and bromine is an exothermic process that yields this compound. The balanced chemical equation for this synthesis is:

2 Sb + 3 Br₂ → 2 SbBr₃

This reaction should be performed in a well-ventilated fume hood due to the hazardous nature of bromine.

Experimental Protocol

This protocol outlines the steps for the synthesis of this compound from antimony powder and liquid bromine.

Materials and Equipment:

-

Antimony powder (fine mesh)

-

Liquid bromine

-

Carbon disulfide (CS₂) (dried)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Heating mantle

-

Stirring apparatus

-

Inert gas supply (e.g., nitrogen or argon)

-

Schlenk line or similar apparatus for inert atmosphere techniques

Procedure:

-

Reaction Setup: Assemble a clean and dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The entire apparatus should be under an inert atmosphere (nitrogen or argon) to prevent the reaction of bromine with atmospheric moisture.

-

Reactant Preparation: In the round-bottom flask, place a weighed amount of fine antimony powder suspended in a suitable volume of dry carbon disulfide.

-

Addition of Bromine: From the dropping funnel, add a stoichiometric amount of liquid bromine dissolved in dry carbon disulfide dropwise to the antimony suspension with continuous stirring. The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition of bromine is complete, gently heat the mixture to reflux. The reaction time can vary, but it is typically continued until the red-brown color of bromine disappears, indicating the completion of the reaction.

-

Isolation of Crude Product: After the reaction is complete, the mixture is cooled to room temperature. The crude this compound can be isolated by filtration to remove any unreacted antimony. The solvent is then removed from the filtrate under reduced pressure to yield the crude product.

Stoichiometry and Yield

Purification of this compound

The crude this compound obtained from the synthesis may contain unreacted starting materials or byproducts. Therefore, purification is a critical step to obtain a high-purity product. The two primary methods for purifying this compound are recrystallization and vacuum sublimation.

Recrystallization

Recrystallization is a technique used to purify solids based on differences in solubility.[8]

Experimental Protocol:

-

Solvent Selection: Carbon disulfide is a commonly used solvent for the recrystallization of this compound.[4] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[8]

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot carbon disulfide.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling generally results in larger and purer crystals.[9]

-

Isolation and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold, fresh solvent. The crystals should then be dried under vacuum to remove any residual solvent.

Vacuum Sublimation

Vacuum sublimation is an effective method for purifying volatile solids. This compound has a relatively low boiling point, making it a suitable candidate for this technique.

Experimental Protocol:

-

Apparatus Setup: Place the crude this compound in a sublimation apparatus.

-

Sublimation: Heat the apparatus under vacuum. The this compound will sublime and deposit as purified crystals on the cold finger of the apparatus. The temperature and pressure should be carefully controlled to ensure efficient sublimation without decomposition. A vapor pressure of 1 mm Hg is reached at 94 °C.[10]

-

Collection: After the sublimation is complete, carefully remove the purified crystals from the cold finger.

Safety Precautions

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

-

Antimony: Antimony powder is toxic and can be an irritant. Inhalation of dust should be avoided. Antimony reacts violently with halogens.[11]

-

Bromine: Bromine is a highly corrosive and toxic liquid. It can cause severe burns upon contact with skin and is fatal if inhaled.[12] All manipulations involving bromine must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]

-

This compound: this compound is corrosive and toxic.[7] It reacts with water to produce hydrogen bromide gas.[7] Therefore, it should be handled in a dry environment.

-

General Precautions: Always wear appropriate PPE. Ensure that an emergency eyewash station and safety shower are readily accessible.[7]

Visualizing the Workflow

The following diagrams illustrate the logical workflow of the synthesis and purification processes.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Logical relationship of reactants, processes, and product.

References

- 1. This compound Facts for Kids [kids.kiddle.co]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | Br3Sb | CID 24615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assignmentpoint.com [assignmentpoint.com]

- 5. This compound [drugfuture.com]

- 6. This compound | 7789-61-9 [chemicalbook.com]

- 7. nj.gov [nj.gov]

- 8. mt.com [mt.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Cas 7789-61-9,this compound | lookchem [lookchem.com]

- 11. nj.gov [nj.gov]

- 12. carlroth.com [carlroth.com]

Synthesis of Antimony Tribromide Using Hydrobromic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of antimony tribromide (SbBr₃) through the reaction of antimony trioxide (Sb₂O₃) with hydrobromic acid (HBr). The document details the underlying chemistry, experimental protocols, purification methods, and key reaction parameters.

Introduction

This compound is a versatile chemical compound used in various industrial and research applications, including as a flame retardant, a mordant in dyeing processes, a catalyst in organic synthesis, and in the production of other antimony compounds.[1][2] The synthesis from antimony trioxide and hydrobromic acid is a common and effective method for producing high-purity this compound. This guide will focus on the practical aspects of this synthesis, providing detailed procedural information.

Reaction Chemistry

The synthesis of this compound from antimony trioxide and hydrobromic acid proceeds via an acid-base reaction, where the amphoteric antimony trioxide reacts with the strong acid, HBr, to form the corresponding salt and water. The balanced chemical equation for this reaction is:

Sb₂O₃(s) + 6HBr(aq) → 2SbBr₃(aq) + 3H₂O(l)

This reaction is typically carried out using concentrated hydrobromic acid, often a 48% aqueous solution, to drive the reaction to completion and facilitate the dissolution of the antimony trioxide.[3]

Experimental Protocols

While a single, universally standardized protocol is not available in the literature, the following experimental procedure is a synthesis of commonly reported laboratory-scale methods.

Synthesis of Crude this compound

Materials:

-

Antimony Trioxide (Sb₂O₃), high purity

-

Hydrobromic Acid (HBr), 48% aqueous solution

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Glass funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place a stoichiometric amount of antimony trioxide.

-

Addition of Hydrobromic Acid: Slowly add a slight excess of 48% hydrobromic acid to the flask. The molar ratio of HBr to Sb₂O₃ should be approximately 6.5:1 to ensure complete reaction.

-

Heating and Reflux: Gently heat the mixture with continuous stirring. The reaction is typically conducted at a temperature of 80-100°C. Maintain a gentle reflux for a period of 2 to 4 hours, or until all the antimony trioxide has dissolved, resulting in a clear or slightly yellow solution.

-

Cooling and Crystallization: After the reaction is complete, turn off the heat and allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be used to maximize the crystallization of this compound.

-

Isolation of Crude Product: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold, concentrated hydrobromic acid to remove any unreacted starting materials or soluble impurities.

Purification of this compound

The crude this compound can be purified by either recrystallization or vacuum distillation to achieve higher purity.

Method A: Recrystallization from Hydrobromic Acid

-

Dissolution: Transfer the crude this compound to a clean flask and add a minimal amount of hot, concentrated (48%) hydrobromic acid to dissolve the crystals.[3]

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration of the solution.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold, concentrated HBr, and then with a volatile solvent like hexane to remove excess acid. Dry the crystals under vacuum to remove any residual solvent.

Method B: Vacuum Distillation

-

Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation, ensuring all glassware is dry.

-

Distillation: Place the crude this compound in the distillation flask. Heat the flask gently under reduced pressure. This compound has a boiling point of 288 °C at atmospheric pressure, but distillation under vacuum will significantly lower this temperature.[1]

-

Collection: Collect the fraction that distills over at the appropriate temperature and pressure range. The resulting distillate should be pure, colorless or pale yellow this compound.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Molar Mass of Sb₂O₃ | 291.52 g/mol | N/A |

| Molar Mass of HBr | 80.91 g/mol | N/A |

| Molar Mass of SbBr₃ | 361.47 g/mol | [1] |

| Typical HBr Concentration | 48% (aqueous solution) | [3] |

| Reaction Temperature | 80 - 100 °C | N/A |

| Reaction Time | 2 - 4 hours | N/A |

| Reported Yield | 85 - 92% | N/A |

Table 1: Reaction Parameters and Stoichiometry

| Property | Value | Reference |

| Appearance | Colorless to yellow, hygroscopic crystalline solid | [1] |

| Melting Point | 96.6 °C | [1] |

| Boiling Point | 288 °C | [1] |

| Density | 4.35 g/cm³ | [1] |

| Solubility | Soluble in HBr, HCl, CS₂, acetone, benzene, chloroform, alcohol, ammonia. | [1] |

Table 2: Physical and Chemical Properties of this compound

Mandatory Visualizations

The following diagrams illustrate the key processes in the synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Simplified reaction pathway for this compound synthesis.

Safety Considerations

-

Antimony Compounds: Antimony trioxide and this compound are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Hydrobromic Acid: Concentrated hydrobromic acid is highly corrosive and can cause severe burns. Handle with extreme care, using appropriate acid-resistant gloves and eye protection.

-

Reaction Hazards: The reaction may generate fumes. Ensure adequate ventilation and use a reflux condenser to minimize the release of vapors.

Conclusion

The synthesis of this compound from antimony trioxide and hydrobromic acid is a reliable and high-yielding method. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity product. This guide provides the necessary details for researchers and professionals to successfully perform this synthesis in a laboratory setting.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Antimony Tribromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony tribromide (SbBr₃), a hygroscopic crystalline solid, serves as a versatile reagent and precursor in various chemical syntheses and material science applications. Its utility extends to its role as a flame retardant, a catalyst in organic reactions, and in the manufacturing of other antimony compounds.[1][2] A thorough understanding of its physical and chemical properties is paramount for its safe and effective handling and application in research and development. This guide provides a comprehensive overview of the key physical and chemical characteristics of this compound, detailed experimental protocols for property determination, and visualizations of its chemical behavior.

Physical Properties of this compound

This compound typically appears as colorless to yellow orthorhombic crystals.[2][3] It is a dense solid that is soluble in a variety of organic solvents. The key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | SbBr₃ | [4] |

| Molecular Weight | 361.47 g/mol | [4] |

| Melting Point | 96.6 °C (369.8 K) | [1][3][5][6] |

| Boiling Point | 288 °C (561 K) at 760 mmHg | [1][2][3] |

| Density | 4.15 g/mL at 25 °C | [5][6] |

| Appearance | Colorless to yellow orthorhombic crystals | [2][3] |

| Solubility | Soluble in acetone, ammonia, alcohol, benzene, chloroform, carbon disulfide, dilute hydrochloric acid, and hydrobromic acid.[3][5] Decomposes in water.[1][2][5] | |

| Crystal Structure | Orthorhombic, with two crystalline forms (α and β). The β form has a space group of Pnma.[1][7] |

Chemical Properties and Reactivity

This compound is a reactive compound, most notably with water, with which it undergoes hydrolysis. It is also sensitive to light.[4]

Hydrolysis

This compound reacts with water to produce antimony trioxide (Sb₂O₃) and hydrobromic acid (HBr).[1][5] This reaction is a critical consideration for its handling and storage, as exposure to moisture will lead to its decomposition.

The balanced chemical equation for the hydrolysis of this compound is:

2 SbBr₃(s) + 3 H₂O(l) → Sb₂O₃(s) + 6 HBr(aq)

A diagram illustrating this hydrolysis pathway is provided below.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Br3Sb | CID 24615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. antimony(III) bromide [chemister.ru]

- 4. This compound [drugfuture.com]

- 5. This compound | 7789-61-9 [chemicalbook.com]

- 6. chemicalpoint.eu [chemicalpoint.eu]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure Analysis of Antimony Tribromide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of Antimony tribromide (SbBr₃), a compound known to exist in two polymorphic forms. This document details the crystallographic data, experimental protocols for synthesis and analysis, and the logical workflow from material synthesis to structural determination.

Introduction to the Crystal Structure of this compound

This compound (SbBr₃) is a chemical compound that crystallizes into two distinct orthorhombic polymorphs, designated as α-SbBr₃ and β-SbBr₃.[1] The arrangement of atoms in these crystalline forms dictates their physical and chemical properties. Understanding these structures at the atomic level is crucial for applications in materials science and as a reference for drug development where halogenated compounds are of interest.

The α-form is obtained by the rapid cooling of a warm carbon disulfide solution of SbBr₃ and is metastable, slowly converting to the more stable β-form.[1] Both structures are built from discrete SbBr₃ molecules with a trigonal pyramidal geometry.

Crystallographic Data

The crystallographic parameters for both polymorphs of this compound have been determined through single-crystal X-ray diffraction. A summary of these key quantitative data is presented below for clear comparison.

Table 1: Crystallographic Data for α-Antimony Tribromide

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.12 |

| b (Å) | 12.3 |

| c (Å) | 4.42 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Data sourced from the Crystallography Open Database.

Table 2: Crystallographic Data for β-Antimony Tribromide

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 8.49 |

| b (Å) | 9.94 |

| c (Å) | 6.87 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Data sourced from the Materials Project database.

Experimental Protocols

The determination of the crystal structure of this compound involves several key experimental stages: synthesis of the compound, growth of single crystals suitable for diffraction, and the collection and analysis of X-ray diffraction data.

Synthesis of this compound

This compound can be synthesized via the direct reaction of antimony metal with elemental bromine.

Materials:

-

Antimony powder (99.9%)

-

Liquid Bromine (99.5%)

-

Anhydrous carbon disulfide (CS₂)

Procedure:

-

In a fume hood, slowly add liquid bromine to a suspension of antimony powder in anhydrous carbon disulfide with constant stirring. The reaction is exothermic and should be controlled by the rate of bromine addition.

-

Continue stirring until all the antimony has reacted and the color of the bromine has disappeared.

-

The resulting solution contains dissolved this compound.

Single Crystal Growth

The growth of high-quality single crystals is paramount for accurate structure determination.

Protocol for α-SbBr₃:

-

Prepare a saturated solution of SbBr₃ in warm carbon disulfide.

-

Rapidly cool the solution in an ice bath to induce the crystallization of needle-like α-SbBr₃ crystals.[1]

-

Decant the solvent to isolate the crystals.

Protocol for β-SbBr₃:

-

Allow the α-SbBr₃ crystals to stand at room temperature. Over time, they will slowly convert to the more thermodynamically stable β-polymorph.[1]

-

Alternatively, single crystals of β-SbBr₃ can be grown by slow evaporation of a saturated solution of SbBr₃ in a suitable solvent like carbon disulfide at a constant temperature.

Single-Crystal X-ray Diffraction Analysis

This protocol outlines the general steps for determining the crystal structure from a suitable single crystal.

Procedure:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head using a cryoloop and a suitable cryoprotectant oil.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed using specialized software (e.g., CrysAlisPro, SAINT). This involves indexing the diffraction spots to determine the unit cell parameters and space group, and integrating the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods (e.g., using SHELXT) and then refined against the experimental data using a least-squares minimization procedure (e.g., using SHELXL). This process involves adjusting atomic coordinates, and displacement parameters to achieve the best fit between the calculated and observed diffraction patterns.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental and analytical processes described.

Caption: Experimental workflow for the crystal structure analysis of this compound.

Caption: Logical data analysis pathway for crystal structure determination from diffraction data.

References

An In-depth Technical Guide to the Molecular Geometry and Bonding of Antimony Tribromide (SbBr₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimony tribromide (SbBr₃), a compound of antimony in its +3 oxidation state, is a significant substance used in chemical synthesis, as a mordant in dyeing, and as a fire retardant in polymers.[1][2][3][4][5] A comprehensive understanding of its molecular structure and bonding is crucial for predicting its reactivity, physical properties, and potential applications. This technical guide provides a detailed analysis of the molecular geometry, valence bond theory application, and crystallographic data of SbBr₃, supported by experimental methodologies and visual representations.

Molecular Geometry and VSEPR Theory

The molecular geometry of this compound is dictated by the arrangement of valence shell electron pairs around the central antimony (Sb) atom, as described by the Valence Shell Electron Pair Repulsion (VSEPR) theory.

-

Central Atom: Antimony (Sb) is in Group 15 of the periodic table and has five valence electrons.

-

Bonding Atoms: Three Bromine (Br) atoms, each contributing one electron for a single covalent bond.

-

Electron Count: The central Sb atom forms three single bonds with the three Br atoms (3 bonding pairs) and has one remaining non-bonding pair of electrons (1 lone pair).

This gives a total of four electron domains around the central antimony atom. According to VSEPR theory, four electron domains arrange themselves in a tetrahedral electron geometry to minimize repulsion. However, since one of these domains is a lone pair, the resulting molecular geometry is trigonal pyramidal .[6] The lone pair exerts a greater repulsive force than bonding pairs, compressing the Br-Sb-Br bond angles to be slightly less than the ideal tetrahedral angle of 109.5°.[6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Br3Sb | CID 24615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 5. This compound | 7789-61-9 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

Lewis acid character of Antimony tribromide

An In-depth Technical Guide to the Lewis Acid Character of Antimony Tribromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (SbBr₃) is a p-block element halide that exhibits significant Lewis acidic character. This property arises from the presence of accessible vacant orbitals on the antimony atom, allowing it to accept electron pairs from Lewis bases. The Lewis acidity of SbBr₃ is a key aspect of its chemistry, influencing its reactivity and potential applications in various fields, including catalysis and materials science. This technical guide provides a comprehensive overview of the Lewis acid character of this compound, focusing on quantitative measures, experimental protocols for its determination, and the nature of its interactions with Lewis bases.

Quantitative Assessment of Lewis Acidity

The strength of a Lewis acid can be quantified using various experimental and computational methods. While direct experimental quantification of the Lewis acidity of this compound is not extensively reported in the literature, we can infer its characteristics from established methods and computational trends.

The Gutmann-Beckett Method

A widely accepted method for quantifying Lewis acidity is the Gutmann-Beckett method, which determines the Acceptor Number (AN) of a Lewis acid.[1] This method utilizes triethylphosphine oxide (Et₃PO) as a probe molecule and measures the change in its ³¹P NMR chemical shift upon adduct formation with the Lewis acid.[2] The Acceptor Number is calculated using the following formula:

AN = 2.21 × (δₛₐₘₚₗₑ - 41.0)

where δₛₐₘₚₗₑ is the ³¹P NMR chemical shift of the Et₃PO adduct of the Lewis acid in a non-coordinating solvent, and 41.0 ppm is the chemical shift of Et₃PO in hexane (AN = 0).[1] The scale is referenced to the strong Lewis acid antimony pentachloride (SbCl₅), which is assigned an AN of 100 (δ = 86.1 ppm).[1]

While a specific Acceptor Number for SbBr₃ is not readily found in the surveyed literature, the general trend for pnictogen trihalides suggests that Lewis acidity increases down the group. However, experimental determination would be required for a definitive value.

Computational Approaches: Fluoride Ion Affinity (FIA)

Computational chemistry provides a powerful tool for quantifying Lewis acidity through the calculation of Fluoride Ion Affinity (FIA). FIA is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.[3] A more negative (i.e., more exothermic) FIA value indicates a stronger Lewis acid.

While a directly calculated FIA for SbBr₃ was not found in the searched literature, data for other pnictogen trihalides can provide insight into the expected trend. For trivalent pnictogen fluorides, a computational study has shown that the Lewis acidity does not follow a simple monotonic trend down the group, with SbF₃ exhibiting a lower fluoride ion affinity than AsF₃.[4][5] This highlights the complexity of factors influencing Lewis acidity beyond simple electronegativity arguments.

Table 1: Calculated Gas-Phase Fluoride Ion Affinities (FIA) of Selected Pnictogen Trihalides and Related Lewis Acids

| Lewis Acid | Fluoride Ion Affinity (FIA) in kJ/mol | Reference |

|---|---|---|

| AsF₃ | -60.1 | [4] |

| SbF₃ | -71.2 | [4] |

| BF₃ | -339 kJ/mol | [6] |

| BCl₃ | -402 kJ/mol | [6] |

| BBr₃ | -427 kJ/mol | [6] |

| SbCl₃ | -309 kJ/mol |[7] |

Note: The FIA values for the boron trihalides are significantly higher, reflecting their stronger Lewis acidity compared to the pnictogen trihalides shown. The value for SbCl₃ is provided for comparison within the antimony trihalide series.

Interaction with Lewis Bases: Adduct Formation

The Lewis acidity of this compound is most directly observed through its ability to form stable adducts with a variety of Lewis bases. These adducts are formed via a coordinate covalent bond where the Lewis base donates a pair of electrons to the antimony center.

Synthesis of SbBr₃ Adducts

This compound forms adducts with a wide range of Lewis bases, including nitrogen-containing heterocycles (e.g., pyridine), and sulfur-containing compounds (e.g., thioamides).[8][9] The synthesis of these adducts typically involves the direct reaction of SbBr₃ with the Lewis base in a suitable non-coordinating solvent.

Example: Synthesis of SbBr₃-Pyridine Adduct A solution of this compound in a dry, aprotic solvent such as carbon disulfide is treated with a stoichiometric amount of pyridine.[8] The resulting adduct, SbBr₃·Py, precipitates from the solution and can be isolated by filtration and drying under vacuum.[8]

Characterization of SbBr₃ Adducts

The formation of SbBr₃ adducts can be confirmed and characterized by various spectroscopic and analytical techniques.

IR spectroscopy is a valuable tool for probing the interaction between SbBr₃ and a Lewis base. Upon adduct formation, changes in the vibrational frequencies of the Lewis base are observed. For example, in the case of carbonyl-containing Lewis bases, a decrease in the C=O stretching frequency is typically observed.[10] This red shift indicates a weakening of the C=O bond due to the donation of electron density from the carbonyl oxygen to the antimony center.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to study the thermal stability of SbBr₃ adducts. The decomposition temperature of the adduct can provide a qualitative measure of the strength of the Lewis acid-base interaction. For instance, studies on the thermal decomposition of SbBr₃ adducts with pyridine and its methyl-substituted derivatives have been reported, providing activation energies for the decomposition process.[8]

Table 2: Thermal Decomposition Data for SbBr₃·L Adducts

| Adduct (L) | Decomposition Temperature Range (K) | Activation Energy (Eₐ) for Decomposition (kJ/mol) | Reference |

|---|---|---|---|

| Pyridine (Py) | 453 - 593 | 150.6 | [8] |

| 4-Methylpyridine (4MPy) | 453 - 593 | 122.0 |[8] |

Note: These activation energies correspond to the decomposition of the adducts and are not a direct measure of the Lewis acid-base bond strength, but can be related to the overall stability of the complex.

Experimental Protocols

Protocol 1: Determination of Lewis Acidity using the Gutmann-Beckett Method (General Procedure)

This protocol describes the general procedure for determining the Acceptor Number of a Lewis acid, such as this compound, using the Gutmann-Beckett method.[2][11]

Materials:

-

Lewis acid (e.g., this compound, SbBr₃)

-

Triethylphosphine oxide (Et₃PO)

-

Dry, non-coordinating deuterated solvent (e.g., CD₂Cl₂ or C₆D₆)

-

NMR tubes and spectrometer capable of ³¹P NMR

Procedure:

-

Prepare a stock solution of Et₃PO in the chosen deuterated solvent at a known concentration (e.g., 0.1 M).

-

In a dry NMR tube, under an inert atmosphere, dissolve a precisely weighed amount of the Lewis acid in a known volume of the deuterated solvent.

-

Add a stoichiometric equivalent of the Et₃PO stock solution to the NMR tube containing the Lewis acid.

-

Acquire the ³¹P NMR spectrum of the sample.

-

Record the chemical shift (δₛₐₘₚₗₑ) of the adduct.

-

Calculate the Acceptor Number (AN) using the formula: AN = 2.21 × (δₛₐₘₚₗₑ - 41.0).

Caption: Workflow for determining the Acceptor Number of a Lewis acid.

Protocol 2: Synthesis and Characterization of an SbBr₃ Adduct with a Lewis Base

This protocol provides a general method for the synthesis and characterization of an this compound adduct with a Lewis base, exemplified by pyridine.[8]

Materials:

-

This compound (SbBr₃)

-

Pyridine

-

Dry carbon disulfide (CS₂)

-

Schlenk flask and vacuum filtration apparatus

-

IR spectrometer

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve SbBr₃ in dry CS₂.

-

Slowly add a stoichiometric amount of pyridine to the stirring SbBr₃ solution.

-

A precipitate will form upon addition of the pyridine. Continue stirring for a designated period (e.g., 1 hour) to ensure complete reaction.

-

Isolate the solid adduct by vacuum filtration.

-

Wash the precipitate with a small amount of cold, dry CS₂ to remove any unreacted starting materials.

-

Dry the adduct under vacuum.

-

Characterize the product by IR spectroscopy, comparing the spectrum of the adduct to that of free pyridine to identify shifts in vibrational frequencies indicative of coordination.

Caption: Workflow for the synthesis and characterization of an SbBr₃ adduct.

Logical Relationships in Lewis Acid-Base Interactions

The interaction between this compound and a Lewis base can be understood as a series of equilibria and bonding interactions.

Caption: Formation of a Lewis acid-base adduct between SbBr₃ and a Lewis base.

Conclusion

This compound exhibits clear Lewis acidic properties, readily forming adducts with a variety of Lewis bases. While a definitive experimental Acceptor Number for SbBr₃ is not widely reported, the Gutmann-Beckett method provides a robust experimental framework for its determination. Computational methods, such as the calculation of Fluoride Ion Affinity, offer a valuable theoretical approach to quantifying its Lewis acidity and understanding trends within the pnictogen trihalides. The synthesis and characterization of SbBr₃ adducts, particularly through IR spectroscopy and thermal analysis, provide tangible evidence of its Lewis acid character. For researchers and professionals in drug development and other scientific fields, an understanding of the Lewis acidity of this compound is crucial for predicting its reactivity and exploring its potential applications.

References

- 1. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 2. magritek.com [magritek.com]

- 3. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Analyzing Fluoride Binding by Group 15 Lewis Acids: Pnictogen Bonding in the Pentavalent State - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrostatics Explains the Reverse Lewis Acidity of BH3 and Boron Trihalides: Infrared Intensities and a Relative Energy Gradient (REG) Analysis of IQA Energies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lewis Acidity of the SbCl3/o‐chloranil System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. chemrxiv.org [chemrxiv.org]

A Comprehensive Technical Guide to the Solubility of Antimony Tribromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of Antimony Tribromide (SbBr₃) in a variety of organic solvents. This document is intended to be a critical resource for researchers, scientists, and professionals in drug development who utilize antimony compounds in their work. The guide offers a compilation of quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound is a chemical compound containing antimony in its +3 oxidation state.[1] It typically appears as a colorless to yellow, hygroscopic crystalline solid.[1][2] This compound is known to be soluble in a range of organic solvents, a characteristic that is pivotal for its application in various chemical syntheses and as a fire retardant in polymers like polyethylene.[1][3][4] However, it decomposes in the presence of water and light, a factor that necessitates careful handling and specific experimental conditions.[2][5]

Quantitative Solubility Data

The solubility of this compound in different organic solvents is a key parameter for its use in solution-based chemical reactions and material formulations. The following table summarizes the available quantitative data.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| 1,4-Dichlorobenzene | 51.5 | 16.3 |

| Acetic Acid | 15 | 13.9 |

| Benzaldehyde | 20 | 119 |

| Benzene | 15 | 14.29 |

| Benzene | 35 | 29.9 |

| Benzene | 55 | 63.93 |

| Benzonitrile | 20 | 144 |

| Benzoyl Chloride | 20 | 90.5 |

| Bromobenzene | 25 | 65.6 |

| Cyclohexane | 20 | 1.4 |

| Ethylbenzene | 20 | 86.2 |

| m-Xylene | 25 | 346 |

| Monochlorobenzene | -20 | 14.4 |

| Monochlorobenzene | 0 | 25 |

| Monochlorobenzene | 20 | 42.9 |

| Nitrobenzene | 25 | 218.5 |

| p-Cymene | 20 | 127 |

| Sulfur Dioxide | 0 | 0.788 |

| Toluene | 20 | 227 |

This data is compiled from a referenced chemical database.[6]

Qualitative solubility information indicates that this compound is also soluble in acetone, alcohol, ammonia, carbon disulfide, chloroform, and diethyl ether.[1][2][3][5][7][8][9][10][11][12]

Experimental Protocol for Solubility Determination

The accurate determination of the solubility of a moisture-sensitive compound like this compound requires a meticulous experimental approach. The following protocol is a detailed methodology based on the gravimetric method, adapted to minimize exposure to atmospheric moisture.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of choice

-

Inert gas (e.g., Argon or Nitrogen)

-

Schlenk flask or a three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Syringe and needle

-

Pre-weighed, oven-dried glass vials with airtight septa

-

Analytical balance (accurate to ±0.0001 g)

-

Vacuum oven

-

Glove box or a dry, inert atmosphere environment

Procedure:

-

Preparation of Saturated Solution: a. In a glove box or under a steady stream of inert gas, add an excess amount of this compound to a Schlenk flask containing a known volume of the anhydrous organic solvent. The excess solid is crucial to ensure that the solution reaches saturation. b. Seal the flask and place it in a constant temperature bath set to the desired temperature. c. Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Sample Withdrawal: a. Once equilibrium is achieved, stop the stirring and allow the excess solid to settle at the bottom of the flask. b. Using a syringe fitted with a filter (to prevent transfer of solid particles), carefully withdraw a known volume of the clear supernatant liquid. This step should be performed while maintaining the inert atmosphere to prevent any contact with moisture.

-

Gravimetric Analysis: a. Transfer the withdrawn sample into a pre-weighed, oven-dried glass vial with an airtight septum. b. Weigh the vial containing the sample to determine the mass of the solution. c. Place the vial in a vacuum oven and carefully evaporate the solvent. The temperature of the oven should be kept below the decomposition temperature of this compound. d. Once the solvent is completely removed, cool the vial to room temperature in a desiccator and weigh it. e. Repeat the drying and weighing process until a constant mass of the residue (this compound) is obtained.

-

Calculation of Solubility: a. Mass of the solute (this compound): Final mass of the vial with residue - Initial mass of the empty vial. b. Mass of the solvent: Mass of the vial with the solution - Final mass of the vial with residue. c. Solubility: (Mass of the solute / Mass of the solvent) * 100. This will give the solubility in grams of solute per 100 grams of solvent.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a centralized resource for understanding the solubility of this compound in organic solvents. The compiled quantitative data offers a quick reference for selecting appropriate solvents for various applications. Furthermore, the detailed experimental protocol provides a robust methodology for researchers to accurately determine solubility in their own laboratories, particularly when dealing with the compound's moisture sensitivity. The visual workflow aims to clarify the experimental sequence, ensuring reproducibility and accuracy in these critical measurements. This information is vital for the effective and safe utilization of this compound in scientific research and industrial applications.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. Page loading... [guidechem.com]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. lifechemicals.com [lifechemicals.com]

- 5. scirp.org [scirp.org]

- 6. pharmajournal.net [pharmajournal.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. scribd.com [scribd.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. assignmentpoint.com [assignmentpoint.com]

The Hygroscopic Nature of Antimony Tribromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimony tribromide (SbBr₃), a versatile inorganic compound, finds application in various scientific and industrial domains, including as a flame retardant, a catalyst in organic synthesis, and a precursor for other antimony compounds.[1][2] A critical, yet often challenging, characteristic of this compound is its pronounced hygroscopic and deliquescent nature. This technical guide provides a comprehensive overview of the hygroscopic properties of this compound, its interaction with atmospheric moisture, and the significant implications for its handling, storage, and application, particularly within research and pharmaceutical synthesis contexts. The document details the hydrolysis of this compound, presents available quantitative data, and outlines experimental protocols for its characterization and safe handling.

Introduction to this compound

This compound (SbBr₃) is a yellow or colorless crystalline solid that is highly reactive, particularly with water.[3][4] Its utility in diverse chemical processes is underscored by its Lewis acidity and its role as a source of antimony and bromide ions. However, its propensity to readily absorb moisture from the atmosphere presents significant challenges. This hygroscopic nature leads to deliquescence, where the solid absorbs enough water to dissolve and form a liquid solution, and subsequent hydrolysis, which alters its chemical identity and properties.[2] Understanding and controlling these moisture-related behaviors are paramount for ensuring reproducibility in experiments and maintaining the integrity of processes where SbBr₃ is employed. Although some antimony compounds have been investigated for their therapeutic potential, including in oncology and for treating leishmaniasis, this compound's primary relevance to drug development is as a potential reagent or catalyst in the synthesis of pharmaceutical intermediates.[3][5][6]

The Hygroscopic Character of this compound

This compound is classified as a hygroscopic and deliquescent substance, meaning it actively attracts and absorbs moisture from the surrounding environment.[7] It is noted to be less hygroscopic than its chlorinated counterpart, antimony trichloride (SbCl₃).[8] Upon exposure to air, SbBr₃ will begin to adsorb water molecules onto its crystalline surface. As moisture uptake continues, the solid will eventually dissolve in the absorbed water, a process known as deliquescence.

Hydrolysis of this compound

The most significant implication of the hygroscopic nature of this compound is its facile hydrolysis. In the presence of water, SbBr₃ reacts to form antimony trioxide (Sb₂O₃) and hydrobromic acid (HBr).[1][9][10] This irreversible reaction is a critical consideration for any application of SbBr₃, as the formation of these byproducts can interfere with desired chemical transformations and introduce impurities.

The overall hydrolysis reaction can be represented as:

2 SbBr₃(s) + 3 H₂O(l) → Sb₂O₃(s) + 6 HBr(aq) [9]

This reaction can proceed through intermediate antimony oxybromide species, such as SbOBr.[11] The hydrobromic acid produced is corrosive and can further react with other components in a reaction mixture.

Quantitative Data

| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) |

| Acetic Acid | 13.9 | 15 |

| Acetone | Soluble | - |

| Benzene | 14.29 | 15 |

| Benzene | 29.9 | 35 |

| Benzene | 63.93 | 55 |

| Carbon Disulfide | Soluble | - |

| Chloroform | Soluble | - |

| Cyclohexane | 1.4 | 20 |

| Ethanol | Soluble (decomposes) | - |

| Toluene | 227 | 20 |

| Table 1: Solubility of this compound in Various Organic Solvents.[12] |

Implications of Hygroscopicity

The hygroscopic nature of this compound has far-reaching implications for its practical use:

-

Handling and Storage: Due to its moisture sensitivity, SbBr₃ must be handled and stored under inert and anhydrous conditions. Standard laboratory benchtops are generally unsuitable for prolonged handling. Storage in desiccators is a minimum requirement, with storage in a glovebox under an inert atmosphere (e.g., nitrogen or argon) being the best practice. Containers should be tightly sealed.[6]

-

Reaction Stoichiometry and Purity: In chemical synthesis, the presence of absorbed water can alter the effective concentration of SbBr₃, leading to inaccurate stoichiometry. The hydrolysis products, antimony trioxide and hydrobromic acid, can act as impurities, potentially leading to unwanted side reactions and affecting the purity of the final product.

-

Catalytic Activity: When used as a Lewis acid catalyst, the coordination of water to the antimony center can deactivate the catalyst by competing with the substrate for binding.[13]

-

Safety: The hydrolysis of SbBr₃ generates hydrobromic acid, a corrosive and toxic substance.[1] Inhalation of fumes or contact with the skin can cause severe irritation and burns.[14] Therefore, appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, is essential. Handling should be performed in a well-ventilated fume hood.[14]

Experimental Protocols

Protocol for Determining Hygroscopicity by Dynamic Vapor Sorption (DVS)

While specific DVS data for SbBr₃ is not available, the following protocol outlines a standard procedure for its determination. DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled stream of humidified gas.[15]

Objective: To determine the water vapor sorption isotherm and identify the critical relative humidity (CRH) of this compound.

Apparatus:

-

Dynamic Vapor Sorption (DVS) analyzer

-

Microbalance (integrated into the DVS)

-

Inert gas supply (e.g., dry nitrogen)

-

Glovebox or other inert atmosphere chamber for sample preparation

Procedure:

-

Sample Preparation: Inside a glovebox, accurately weigh 5-10 mg of anhydrous this compound onto the DVS sample pan.

-

Instrument Setup: Transfer the sample pan to the DVS instrument, ensuring minimal exposure to the ambient atmosphere.

-

Drying: Start the experiment by drying the sample in a stream of dry nitrogen (0% relative humidity, RH) at 25 °C until a stable mass is achieved ( dm/dt ≤ 0.002 %/min). This establishes the dry mass of the sample.

-

Sorption Isotherm:

-

Increase the RH in a stepwise manner, typically in increments of 10% RH, from 0% to 90% RH.

-

At each RH step, allow the sample to equilibrate until a stable mass is recorded.

-

Record the mass change at each RH step.

-

-

Desorption Isotherm:

-

Decrease the RH in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

-

-

Data Analysis:

-

Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms.

-

The CRH is identified as the RH at which a sharp increase in mass is observed, indicating deliquescence.

-

Protocol for Handling and Use in a Chemical Reaction

Objective: To safely handle and dispense this compound for use in a moisture-sensitive chemical reaction.

Apparatus:

-

Glovebox or Schlenk line with a supply of inert gas (nitrogen or argon)

-

Dry, oven-baked glassware

-

Anhydrous solvents

-

Appropriate PPE (gloves, safety glasses, lab coat)

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for several hours) and cooled under a stream of inert gas or in a desiccator.

-

Inert Atmosphere: Conduct all manipulations of this compound within a glovebox or using Schlenk techniques.

-

Dispensing:

-

In a glovebox, weigh the required amount of SbBr₃ into a dry, tared flask.

-

If using a Schlenk line, quickly transfer the SbBr₃ from its storage container to the reaction flask under a positive pressure of inert gas.

-

-

Reaction Setup:

-

Add the anhydrous solvent to the flask containing the SbBr₃ via a cannula or a dry syringe.

-

Maintain a positive pressure of inert gas throughout the reaction.

-

-

Work-up: Quench the reaction using appropriate procedures, being mindful that the addition of aqueous solutions will cause the hydrolysis of any unreacted SbBr₃.

Visualizations

Caption: Hydrolysis pathway of this compound upon exposure to moisture.

Caption: Recommended workflow for handling hygroscopic this compound.

Conclusion

The hygroscopic and deliquescent nature of this compound is a defining characteristic that dictates its handling, storage, and application. The facile hydrolysis to antimony trioxide and hydrobromic acid necessitates stringent anhydrous techniques to maintain its integrity and ensure the safety and success of experimental procedures. For professionals in research and drug development, where precision and purity are paramount, a thorough understanding of these properties is indispensable. While specific quantitative hygroscopicity data for SbBr₃ remains elusive in the public domain, the experimental protocols outlined in this guide provide a framework for its characterization. By implementing the recommended handling procedures, researchers can mitigate the challenges posed by the hygroscopicity of this compound and harness its utility in chemical synthesis and materials science.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 12. par.nsf.gov [par.nsf.gov]

- 13. alfachemic.com [alfachemic.com]

- 14. nj.gov [nj.gov]

- 15. skpharmteco.com [skpharmteco.com]

Thermal stability and decomposition of Antimony tribromide

An In-depth Technical Guide: Thermal Stability and Decomposition of Antimony Tribromide

Executive Summary

This compound (SbBr₃) is a crystalline solid primarily recognized for its role as a powerful synergistic agent in flame retardant systems. While thermally stable under inert conditions, exhibiting distinct melting and boiling points without significant decomposition, its chemical behavior in reactive environments dictates its primary application and hazard profile. This guide provides a comprehensive overview of the thermal properties of SbBr₃, detailing its stability and decomposition pathways. The predominant decomposition mechanism occurs in the gas phase within flame retardant applications, where it is formed in situ and acts as a radical scavenger to inhibit combustion. Decomposition via hydrolysis is also a critical consideration. This document collates quantitative data from available literature, outlines relevant experimental protocols for thermal analysis, and provides visualizations of key processes to support researchers, scientists, and professionals in drug development and materials science.

Physical and Thermal Properties

This compound is a colorless to yellow, hygroscopic crystalline solid.[1] Under controlled, inert conditions, it undergoes well-defined phase transitions from solid to liquid and liquid to gas. Its key physical and thermal properties are summarized in Table 1. The compound's relatively low boiling point and high vapor pressure near its melting point are crucial for its function in gas-phase flame retardancy.

Table 1: Physical and Thermal Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | SbBr₃ | [2] |

| Molecular Weight | 361.472 g/mol | [2] |

| Appearance | Colorless to yellow hygroscopic crystals | [1] |

| Melting Point | 96.6 °C (369.8 K) | [1][3] |

| Boiling Point | 288 °C (561 K) | [1] |

| Density | 4.35 g/cm³ | [1] |

| Vapor Pressure | 1 mm Hg at 93.9 °C | [4] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -259 kJ/mol | [1] |

Thermal Stability and Decomposition Pathways

The thermal decomposition of this compound is highly dependent on the surrounding chemical environment. In a completely inert atmosphere, the compound is expected to melt and subsequently boil with minimal degradation. However, in the presence of other reactants, such as water or the decomposition products of a polymer fire, specific decomposition pathways are initiated.

Stability and Hydrolytic Decomposition

SbBr₃ is sensitive to moisture and light.[3] It readily reacts with water in a hydrolysis reaction to form antimony trioxide (Sb₂O₃) and hydrobromic acid (HBr).[1][5] This reactivity necessitates handling and storage in dry, inert conditions to maintain the compound's integrity.

Reaction: 2 SbBr₃ + 3 H₂O → Sb₂O₃ + 6 HBr[1]

Role in Flame Retardancy: A Gas-Phase Decomposition Mechanism

The most significant application and most studied decomposition pathway for SbBr₃ is in flame retardant formulations, where it acts as a synergist with halogenated, particularly brominated, compounds. In this context, SbBr₃ is not typically added directly but is formed in situ. The process begins with the thermal degradation of the brominated flame retardant in the polymer, which releases hydrogen bromide (HBr). The HBr then reacts with antimony trioxide (Sb₂O₃), which is used as the primary synergist, to produce gaseous this compound.

Once in the gas phase (the flame), SbBr₃ acts as a flame poison. It undergoes thermal decomposition, releasing bromine radicals (Br•) that actively scavenge the high-energy H• and OH• radicals responsible for propagating the combustion chain reaction. This gas-phase radical trapping mechanism is highly efficient at extinguishing the flame.

Quantitative Thermal Analysis Data

A study on solid adducts of SbBr₃ with pyridine and its derivatives shows a single-step thermal decomposition process.[6] The kinetic parameters for the decomposition of these adducts were determined using non-isothermal thermogravimetric data. This information, summarized in Table 2, is useful for understanding how the antimony center behaves when coordinated, which can be relevant in various chemical systems.

Table 2: Thermal Decomposition Kinetic Data for this compound-Pyridine Adducts (Data derived from a non-isothermal TGA at a heating rate of 5 K/min)[6]

| Adduct Compound | Decomposition Temp. Range (K) | Activation Energy (Eₐ) (kJ/mol) | Log A (Pre-exponential Factor) |

| SbBr₃·Pyridine | 413 - 613 | 150.6 | 16.0 |

| SbBr₃·2-Methylpyridine | 385 - 588 | 86.4 | 8.5 |

| SbBr₃·3-Methylpyridine | 400 - 596 | 96.9 | 9.5 |

| SbBr₃·4-Methylpyridine | 413 - 603 | 122.0 | 12.4 |

Experimental Protocols

The analysis of thermal stability and decomposition pathways of compounds like this compound is typically conducted using a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and mass spectrometry (MS).

General Methodology: TGA-DSC/MS

A simultaneous TGA-DSC instrument coupled to a mass spectrometer via a heated capillary transfer line provides the most comprehensive data.

-

Sample Preparation: A small, precise mass of the sample (typically 2-10 mg) is placed into an inert crucible (e.g., alumina or platinum). All handling of the hygroscopic SbBr₃ must be performed in an inert atmosphere (e.g., a glovebox).

-

Analysis Conditions:

-

Atmosphere: The furnace is purged with a high-purity inert gas (e.g., nitrogen or argon) at a controlled flow rate (e.g., 50-100 mL/min) to prevent oxidative or hydrolytic side reactions.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant, linear heating rate (e.g., 5, 10, or 15 K/min).

-

-

Data Collection:

-

TGA: Continuously measures the mass of the sample as a function of temperature. Mass loss indicates evaporation, sublimation, or decomposition.

-

DSC: Measures the heat flow to or from the sample relative to a reference. This identifies endothermic events like melting and boiling, and exothermic events like decomposition or phase transitions.

-